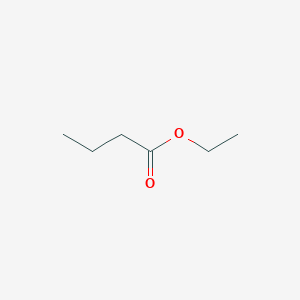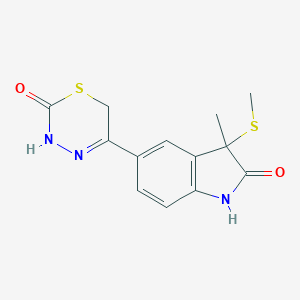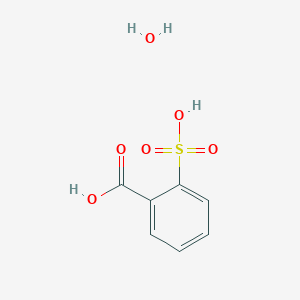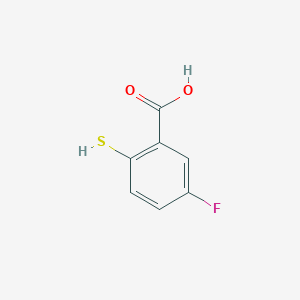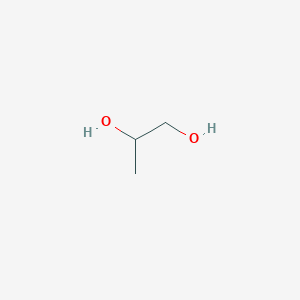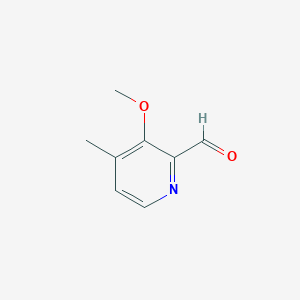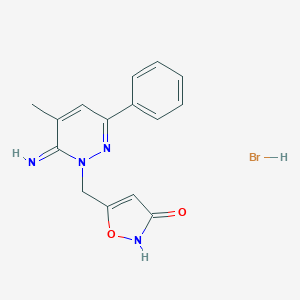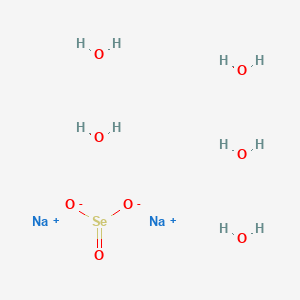
Selenito de sodio pentahidratado
Descripción general
Descripción
Sodium selenite pentahydrate (Na2SeO3·5H2O) is an inorganic compound composed of sodium, selenium and oxygen. It is a white, water-soluble powder that is widely used in a variety of scientific and industrial applications. Sodium selenite pentahydrate is a powerful antioxidant, and has been shown to have numerous health benefits, including anti-cancer, anti-inflammatory, and anti-aging effects. In addition, it has been used in laboratory experiments to study the effects of selenium on various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Prevención del cáncer
El selenio, un elemento que se encuentra en el Selenito de sodio pentahidratado, ha demostrado prevenir el cáncer en numerosos modelos animales cuando se administra en niveles que superan los requerimientos nutricionales . Un estudio mostró eficacia en la prevención de la malignidad mientras se utilizaba un suplemento de selenio en humanos .
Producción de vidrio
Uno de los usos más comunes del selenio es en la producción de vidrio. El tinte rojo que el selenio le da al vidrio neutraliza los tintes verdes o amarillos de las impurezas en los materiales del vidrio . Esta aplicación fue descubierta por Jöns Jakob Berzelius y Johann Gottlieb Gahn en 1817 .
Investigación sobre la disrupción endocrina
El this compound se ha utilizado en la investigación relacionada con los productos químicos disruptores endocrinos (EDC). Los EDC como 17α-etinilestradiol, 17β-estradiol, estrona y paran-nonilfenol se han medido en efluentes de plantas de tratamiento de aguas residuales, aguas superficiales, sedimentos y lodos, y se ha demostrado que inducen el ARN mensajero de la vitelogenina (vtg) específica del hígado en los machos de la perca cabeza chata (Pimephales promelas) .
Fuente biológica
El this compound es un compuesto sintético . A menudo se utiliza en la investigación biológica debido a sus propiedades y al hecho de que se puede sintetizar fácilmente .
Componente de ensayo
El this compound se usa a menudo en ensayos debido a su solubilidad en agua . Se puede utilizar en una variedad de ensayos, incluidos los que miden la presencia de ciertos elementos o compuestos .
Investigación de seguridad
Debido a su posible toxicidad, el this compound se usa a menudo en la investigación de seguridad. Está clasificado como Tóx. Aguda 2 Oral - Tóx. Aguda 3 Inhalación - Acuático Crónico 2 - Sensibilidad Cutánea. 1
Mecanismo De Acción
Target of Action
Sodium selenite pentahydrate primarily targets selenoproteins . These proteins play a crucial role in maintaining the general health of tissue and muscle, and they also have antioxidant properties . Selenium, the active component of sodium selenite, is an essential trace element and antioxidant, and it is a cofactor in metabolic enzyme regulation .
Mode of Action
Sodium selenite interacts with its targets, the selenoproteins, to support antioxidant defense systems . It is incorporated into these proteins, which then protect cell components from oxidative damage due to peroxides produced during cellular metabolism . This interaction results in changes at the cellular level, contributing to the overall health of tissues and muscles .
Biochemical Pathways
Selenium, as a component of selenoproteins, participates in the metabolism of thyroid hormones and exerts neuroprotective effects . It is also involved in the glutathione peroxidase enzyme pathway, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism . Selenium has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements .
Pharmacokinetics
The pharmacokinetics of orally administered sodium selenite has been characterized using a one-compartment model . The parameter estimates include an absorption rate constant of 0.64 h−1, an apparent clearance of 1.58 L/h, an apparent volume of distribution of 42.3 L, and a baseline selenium amount of 5270 μg . A logarithmic function characterizes the inverse relationship between dose level and bioavailability .
Result of Action
The molecular and cellular effects of sodium selenite’s action are primarily related to its antioxidative role. As a component of selenoproteins, selenium protects cell components from oxidative damage due to peroxides produced during cellular metabolism . This action contributes to the overall health of tissues and muscles . Additionally, selenium has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium selenite. For instance, it is recommended to use sodium selenite in well-ventilated areas and take precautionary measures against static discharge . . These precautions help ensure the safe and effective use of sodium selenite.
Safety and Hazards
Direcciones Futuras
Sodium selenite pentahydrate has been used in studies related to nutrigenomics . Diets supplemented with sodium selenite pentahydrate increased body selenium levels in male and female zebrafish after 7 days and altered the selenoproteome of the brain . Selenoproteome alterations were strongly dependent on time and additional qRT-PCR shows differences between sexes .
Análisis Bioquímico
Biochemical Properties
Sodium selenite pentahydrate plays a significant role in biochemical reactions. It is a component of the glutathione peroxidase enzyme, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism . It also has potent antioxidant properties .
Cellular Effects
Sodium selenite pentahydrate has been shown to have various effects on cells. For instance, it has been demonstrated to prevent cancer in numerous animal models when administered at levels exceeding the nutritional requirements . It also plays an important role in maintaining the general health of tissue and muscle . In addition, it has been found to attenuate oxidative stress and inflammatory response in contrast-induced acute kidney injury in rats .
Molecular Mechanism
The molecular mechanism of sodium selenite pentahydrate involves its interaction with various biomolecules. For example, it is a component of the glutathione peroxidase enzyme, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism . Furthermore, it has been shown to activate the Nrf2 signaling transduction in the renal tissues of rats with contrast-induced acute kidney injury .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium selenite pentahydrate has been shown to have various effects over time. For instance, it has been found to convert to the anhydrous salt upon heating to 40 °C . Additionally, a new polymorphic form of sodium selenite pentahydrate has been reported, which was determined from laboratory powder diffraction data recorded at room temperature .
Dosage Effects in Animal Models
The effects of sodium selenite pentahydrate vary with different dosages in animal models. For example, doses of > 2 mg Se/kg body weight from sodium selenite resulted in tachypnea and/or respiratory distress following minimal exercise .
Metabolic Pathways
Sodium selenite pentahydrate is involved in various metabolic pathways. For instance, it is a component of the glutathione peroxidase enzyme, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism . It also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant proteins .
Propiedades
IUPAC Name |
disodium;selenite;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANAMBRHOLYTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-18-8 (Parent) | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90181473 | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26970-82-1 | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium;selenite;pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENITE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WV4L961ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the crystal structure of sodium selenite pentahydrate and how was it determined?
A: Sodium selenite pentahydrate (Na2SeO3·5H2O) exists in a newly discovered polymorphic form. [] This form crystallizes in the monoclinic system P21/n with a layered structure. [] Its structure was determined using laboratory powder diffraction data at room temperature. []
Q2: How does the structure of sodium selenite pentahydrate differ from that of sodium tellurite pentahydrate?
A: While anhydrous Na2SeO3 and Na2TeO3 are isotypic, their pentahydrate forms surprisingly differ. [] In Na2SeO3·5H2O, one Na+ cation exhibits distorted trigonal bipyramidal coordination and the other has octahedral coordination. [] Conversely, all Na+ cations in Na2TeO3·5H2O have octahedral coordination. [] Additionally, the SeO3 groups are μ2-O:O-bonded to two Na+ cations, while the TeO3 groups only bind through one oxygen atom. []
Q3: Can sodium selenite be used as a dietary supplement for fish, and what are the potential benefits?
A: Yes, research shows that supplementing the diet of Nile tilapia (Oreochromis niloticus) with sodium selenite pentahydrate can enhance antioxidant enzyme activities and immune system parameters in the liver. [] Specifically, increased activity was observed for catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), lysozyme (LYZ), and myeloperoxidase (MPO). []
Q4: Can sodium selenite be used in conjunction with methotrexate to treat rheumatoid arthritis?
A: Research in a rat model of adjuvant-induced arthritis suggests that while sodium selenite pentahydrate alone might not have significant effects, combining it with the probiotic bacterium Enterococcus faecium could potentially enhance the therapeutic benefits of methotrexate. [] This combination showed promise in reducing paw swelling, improving bone mineral density, and mitigating other inflammatory markers. [, ]
Q5: Does selenium interact with probiotic bacteria like Enterococcus faecium in a biological context?
A: While the specific mechanisms require further investigation, studies indicate a potential synergistic effect between selenium and the probiotic bacterium Enterococcus faecium. [, ] In a study on rat adjuvant-induced arthritis, the combination of Enterococcus faecium and sodium selenite pentahydrate enhanced the anti-inflammatory and anti-arthritic effects of methotrexate. [, ] Furthermore, research suggests that selenium can enhance the antimutagenic activity of Enterococcus faecium M-74. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




